

(E)-Methyl 3-(3-bromophenyl)acrylate physical properties

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Compound of Interest

Compound Name:	(E)-Methyl 3-(3-bromophenyl)acrylate
Cat. No.:	B1332605

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An In-depth Technical Guide on the Physical Properties of **(E)-Methyl 3-(3-bromophenyl)acrylate**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the known physical properties of **(E)-Methyl 3-(3-bromophenyl)acrylate**, supplemented with general experimental protocols for their determination and relevant procedural workflows.

Core Physical Properties

(E)-Methyl 3-(3-bromophenyl)acrylate is a substituted cinnamate derivative. Its physical characteristics are crucial for handling, storage, and application in synthetic chemistry and materials science.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of **(E)-Methyl 3-(3-bromophenyl)acrylate**.

Property	Value	Source
CAS Number	79432-87-4	[1] [2]
Molecular Formula	C ₁₀ H ₉ BrO ₂	[1] [2]
Molecular Weight	241.08 g/mol	[1] [2]
Appearance	White to off-white solid	[2]
Melting Point	50-55 °C	[2]
Boiling Point	310.8 ± 25.0 °C (Predicted)	[2]
Density	1.447 ± 0.06 g/cm ³ (Predicted)	[2]
Flash Point	>110 °C	[2]
Storage Temperature	Sealed in dry, Room Temperature	[2] [3]

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of **(E)-Methyl 3-(3-bromophenyl)acrylate** are not readily available in the searched literature. However, standard methodologies for organic compounds can be applied.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.[\[4\]](#)

- Apparatus: Melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes.
- Procedure:
 - A small, dry sample of **(E)-Methyl 3-(3-bromophenyl)acrylate** is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
- A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of Boiling Point (for liquids)

While **(E)-Methyl 3-(3-bromophenyl)acrylate** is a solid at room temperature, a general protocol for determining the boiling point of an organic liquid via simple distillation is provided for context.[\[4\]](#)

- Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.
- Procedure:
 - The liquid sample is placed in the round-bottom flask along with boiling chips.
 - The distillation apparatus is assembled under a fume hood.
 - The liquid is heated, and the vapor rises into the distillation head.
 - The thermometer bulb should be positioned so that the top of the bulb is level with the side arm of the distillation head.
 - The temperature is recorded when the vapor temperature stabilizes; this is the boiling point.[\[4\]](#)
 - The vapor is then cooled by the condenser and collected in the receiving flask.[\[4\]](#)

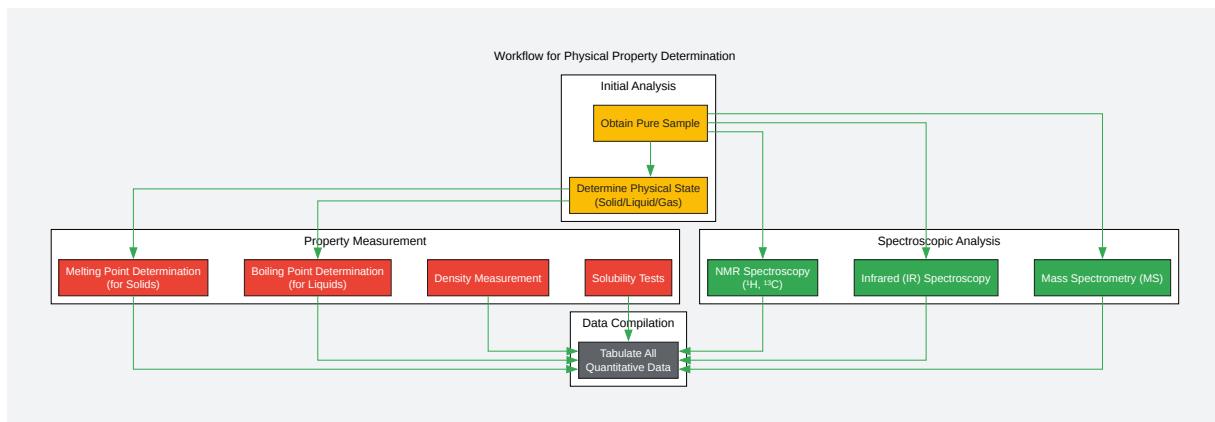
Synthesis via Heck Reaction (Illustrative)

A common method for synthesizing α,β -unsaturated esters like **(E)-Methyl 3-(3-bromophenyl)acrylate** is the Mizoroki-Heck reaction. The following is a general protocol adapted from the synthesis of a similar compound, (E)-methyl 3-(thiophen-3-yl)acrylate.^[5]

- Materials: 3-Bromobenzaldehyde, methyl acrylate, Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$), a suitable phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine), and a solvent (e.g., DMF or acetonitrile).
- Procedure:
 - To a round-bottom flask, add 3-bromobenzaldehyde, a palladium catalyst, and a ligand.
 - The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
 - The solvent, methyl acrylate, and base are added via syringe.
 - The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC).
 - After cooling, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.^[5]
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.^[5]
 - The crude product is purified by column chromatography on silica gel.^[5]

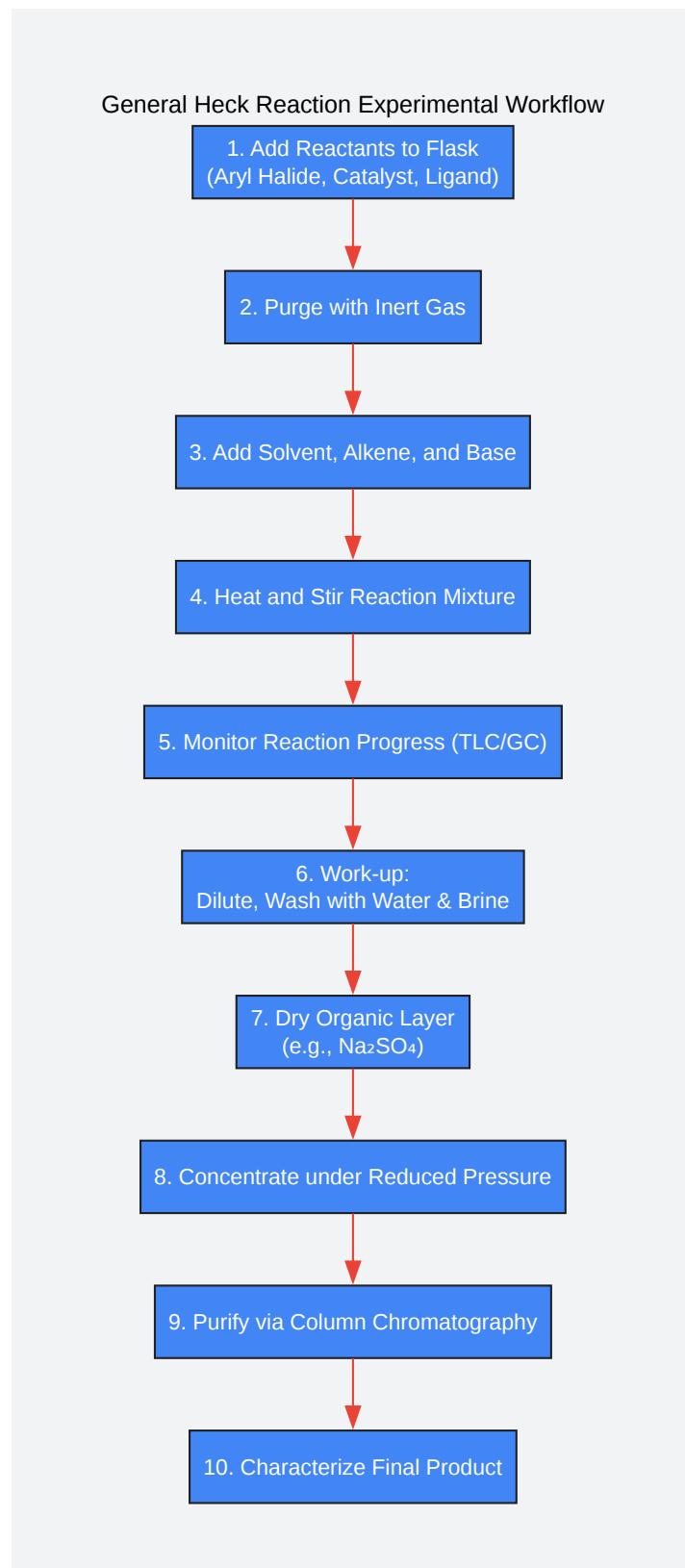
Visualized Workflows

The following diagrams illustrate logical and experimental workflows relevant to the characterization of **(E)-Methyl 3-(3-bromophenyl)acrylate**.



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Caption: Logical workflow for the determination of physical properties.



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